molecular formula C22H21N3O7S B4802562 2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate

2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate

Cat. No.: B4802562
M. Wt: 471.5 g/mol
InChI Key: APYAVCNTIGTNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthylmethyl group, a nitrophenylsulfonyl group, and an aminoacetyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2-naphthylmethyl bromide, which is then reacted with 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylmethyl acetate: Lacks the nitrophenylsulfonyl and aminoacetyl groups, making it less versatile.

    4-Methyl-2-nitrophenyl acetate: Does not contain the naphthylmethyl group, limiting its applications.

    2-Naphthylmethyl 2-aminoacetate: Lacks the nitrophenylsulfonyl group, reducing its reactivity.

Uniqueness

2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

naphthalen-2-ylmethyl 2-[[2-[(4-methyl-2-nitrophenyl)sulfonylamino]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-15-6-9-20(19(10-15)25(28)29)33(30,31)24-12-21(26)23-13-22(27)32-14-16-7-8-17-4-2-3-5-18(17)11-16/h2-11,24H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYAVCNTIGTNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate
Reactant of Route 2
Reactant of Route 2
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate
Reactant of Route 3
Reactant of Route 3
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate
Reactant of Route 4
Reactant of Route 4
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate
Reactant of Route 5
Reactant of Route 5
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate
Reactant of Route 6
Reactant of Route 6
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.